2-(Methoxymethyl)azetidine
Overview
Description
2-(Methoxymethyl)azetidine is a chemical compound with the molecular formula C₅H₁₁NO. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, with a methoxymethyl group attached to the second carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Reduction of Azetidinone Derivatives: One common synthetic route involves the reduction of azetidinone derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Nucleophilic Substitution: Another method is the nucleophilic substitution of appropriate halogenated azetidines with methoxymethyl groups using methoxymethyl chloride (MOM-Cl) in the presence of a base like triethylamine (Et₃N).
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure safety and efficiency. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as oxazetidines.
Reduction: Reduction reactions can convert the compound into simpler derivatives or reduce functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions are common, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium-based oxidants.
Reduction: Reducing agents like LiAlH₄ and NaBH₄ are frequently used.
Substitution: Nucleophiles such as alkyl halides and bases like Et₃N are typically employed.
Major Products Formed:
Oxidation: Oxazetidines and other oxidized derivatives.
Reduction: Reduced azetidines and simpler derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Mechanism of Action
Target of Action
Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry
Mode of Action
The mode of action of azetidines can vary widely depending on their structure and functional groups. They can interact with various biological targets, leading to different physiological effects .
Biochemical Pathways
Azetidines can participate in various biochemical pathways, depending on their specific structure and functional groups. They can affect the synthesis of complex natural products .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of azetidines can vary widely depending on their specific structure and functional groups .
Result of Action
The molecular and cellular effects of azetidines can vary widely and depend on their specific structure and functional groups .
Action Environment
The action, efficacy, and stability of azetidines can be influenced by various environmental factors, including temperature, pH, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
2-(Methoxymethyl)azetidine plays a crucial role in biochemical reactions due to its reactive nature. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in ring-opening reactions facilitated by nucleophiles, which can lead to the formation of new bonds and functional groups . The interaction with enzymes such as cytochrome P450 can result in the hydroxylation of the compound, further enhancing its reactivity and potential for biochemical transformations .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades . Additionally, this compound has been found to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation . For example, the compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can induce changes in gene expression by interacting with DNA and transcription factors, resulting in the modulation of various cellular pathways .
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In vitro studies have shown that this compound can undergo hydrolysis and oxidation, leading to the formation of degradation products that may have different biochemical properties . Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress . At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific concentration levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of metabolites with different biochemical properties, which may influence the compound’s overall activity and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach various intracellular compartments . Additionally, binding proteins can facilitate the compound’s localization and accumulation in specific tissues, influencing its overall bioavailability and activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound may be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .
Scientific Research Applications
2-(Methoxymethyl)azetidine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Industry: It is used in the synthesis of materials and chemicals that require specific structural features.
Comparison with Similar Compounds
2-(Methoxymethyl)azetidine is unique due to its four-membered ring structure and the presence of the methoxymethyl group. Similar compounds include:
Azetidine: The parent compound without the methoxymethyl group.
3-(Methoxymethyl)azetidine: A positional isomer with the methoxymethyl group on the third carbon.
Furan, 2-(methoxymethyl)-: A compound with a similar methoxymethyl group but a different heterocyclic ring structure.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-(methoxymethyl)azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-7-4-5-2-3-6-5/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRCXZBQRIAHFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the regio- and stereoselective alkylation described in the research?
A1: The research presented in both papers [, ] focuses on developing a synthetic method to produce specific isomers of 4-alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols. Regioselectivity refers to the preference of a chemical reaction to occur at a particular site among several possible sites. Stereoselectivity refers to the formation of one stereoisomer (a molecule with the same connectivity but different spatial arrangement of atoms) over another. Achieving both regio- and stereoselectivity is crucial in organic synthesis, particularly for pharmaceuticals, as different isomers can have drastically different biological activities.
Q2: What can be inferred about the reactivity of 2-(methoxymethyl)azetidine from this research?
A2: The research [, ] demonstrates that this compound can be effectively alkylated at the nitrogen of the azetidine ring to form an imine intermediate. This intermediate then undergoes further alkylation to yield the desired 4-alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ol. This suggests that the nitrogen atom in the azetidine ring is nucleophilic and can participate in reactions with electrophiles.
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